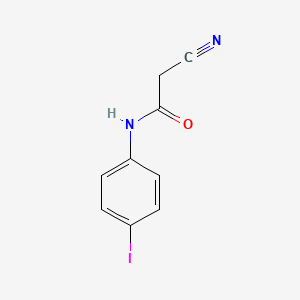
Pregna-1,4-diene-3,20-dione, 17-hydroxy-6-alpha-methyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregna-1,4-diene-3,20-dione, 17-hydroxy-6-alpha-methyl-, acetate is a synthetic steroid compound. It is structurally related to other corticosteroids and is used in various pharmaceutical applications due to its anti-inflammatory and immunosuppressive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,20-dione, 17-hydroxy-6-alpha-methyl-, acetate typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of a pregnenolone derivative, followed by acetylation to introduce the acetate group. The reaction conditions often include the use of organic solvents such as chloroform, DMSO, and methanol, and may require specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above but optimized for efficiency and yield. The process may include additional purification steps to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Pregna-1,4-diene-3,20-dione, 17-hydroxy-6-alpha-methyl-, acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common in modifying the functional groups attached to the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and specific pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pregna-1,4-diene-3,20-dione, 17-hydroxy-6-alpha-methyl-, acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Employed in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors in the body. This binding initiates a cascade of molecular events that result in the suppression of inflammatory responses and modulation of immune function. The pathways involved include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorometholone: Another corticosteroid with similar anti-inflammatory properties.
Methylprednisolone: Known for its potent immunosuppressive effects.
Betamethasone: Used in various inflammatory and autoimmune conditions.
Uniqueness
Pregna-1,4-diene-3,20-dione, 17-hydroxy-6-alpha-methyl-, acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in differences in potency, duration of action, and side effect profiles compared to other similar compounds .
Eigenschaften
CAS-Nummer |
151-68-8 |
|---|---|
Molekularformel |
C24H32O4 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6,9,13-14,18-20H,7-8,10-12H2,1-5H3/t14-,18+,19-,20-,22+,23-,24-/m0/s1 |
InChI-Schlüssel |
GRLKBPPYPIEWDD-PEINSRQWSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C |
Kanonische SMILES |
CC1CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S)-5-(1,1-Dimethylethyl)-5,6-dihydro-2-(2,4,6-trimethylphenyl)-8h-1,2,4-triazole[3,4-c][1,4]zinium tetrafluoroborate](/img/structure/B14063865.png)
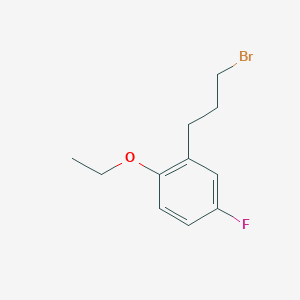
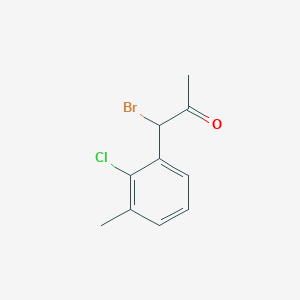
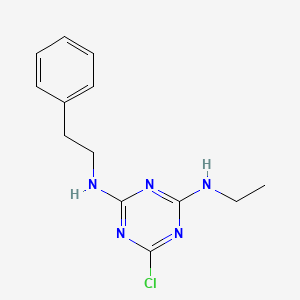
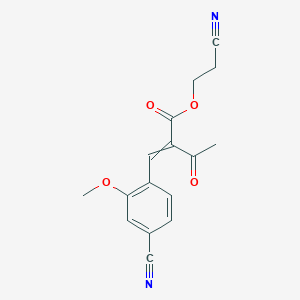
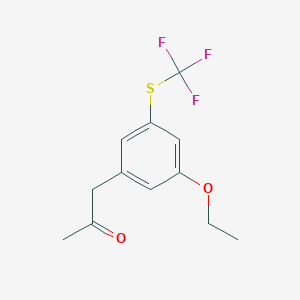
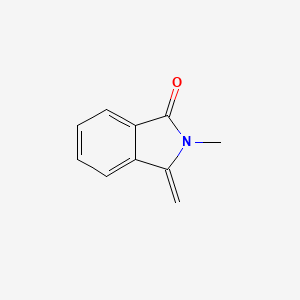
![1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B14063913.png)
![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
![6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol](/img/structure/B14063926.png)
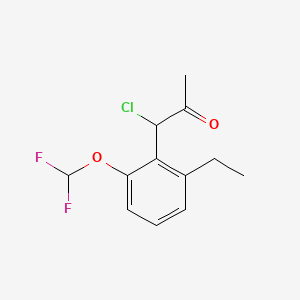
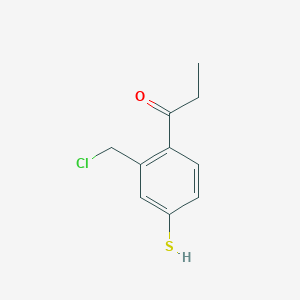
![Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester](/img/structure/B14063949.png)
